1-[4-(4-Ethoxy-2,3-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one
CAS No.: 942788-49-0
Cat. No.: VC21535895
Molecular Formula: C16H24N2O4S
Molecular Weight: 340.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 942788-49-0 |
|---|---|
| Molecular Formula | C16H24N2O4S |
| Molecular Weight | 340.4g/mol |
| IUPAC Name | 1-[4-(4-ethoxy-2,3-dimethylphenyl)sulfonylpiperazin-1-yl]ethanone |
| Standard InChI | InChI=1S/C16H24N2O4S/c1-5-22-15-6-7-16(13(3)12(15)2)23(20,21)18-10-8-17(9-11-18)14(4)19/h6-7H,5,8-11H2,1-4H3 |
| Standard InChI Key | JMXPETAJWMMKCY-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C(=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C)C)C |
| Canonical SMILES | CCOC1=C(C(=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C)C)C |
Introduction
Potential Biological Applications
Sulfonamide derivatives, including those similar to 1-[4-(4-Ethoxy-2,3-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one, have shown potential in modulating neurotransmitter systems or inhibiting specific enzymes related to disease processes. Their mechanism of action often involves binding to enzymes or receptors, which can lead to therapeutic effects.
Similar Compounds
-
1-[4-(5-Ethoxy-2,4-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one: This compound, closely related to the one , has been studied for its potential biological applications. It is characterized by its unique structure and potential interactions with biological targets.
-
2-[4-(4-Ethoxy-3,5-dimethylbenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine: This compound, available as a screening compound, highlights the diversity of sulfonamide derivatives in medicinal chemistry .
Research Implications
Research on sulfonamide derivatives often focuses on their pharmacological activities, including anti-inflammatory and analgesic effects. These compounds can interact with various biological targets, making them valuable candidates for further research in pharmacology and medicinal chemistry.
Data Tables
Given the limited specific data available for 1-[4-(4-Ethoxy-2,3-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one, the following table summarizes general information about sulfonamide derivatives:
| Compound | Molecular Formula | Potential Applications |
|---|---|---|
| 1-[4-(5-Ethoxy-2,4-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one | Not specified for the exact compound, but similar to C18H28N2O4S | Anti-inflammatory, Analgesic |
| 2-[4-(4-Ethoxy-3,5-dimethylbenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine | C26H33N5O4S | Screening for pharmacological activities |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume